
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as DMPQ, is a chemical compound that has been studied for its potential applications in scientific research. This molecule has garnered interest due to its unique structure and potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to bind to and inhibit the activity of certain kinases, which are proteins that play a role in cell signaling and communication.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and neuroprotective properties, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its limited solubility in water, which may make it difficult to administer to cells or animals.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and its potential applications in other areas of scientific research. Finally, the development of new methods for synthesizing N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and improving its solubility may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide involves a multi-step process that includes the reaction of 3,4-dimethylphenylamine with 2-hydroxy-3-formylquinoline, followed by the addition of propionyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and infectious diseases. One study found that N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-10-9-14(2)15(3)11-18)13-17-12-16-7-5-6-8-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKKIQMYFIFWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

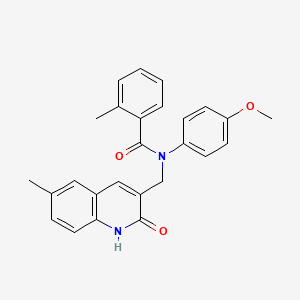
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)

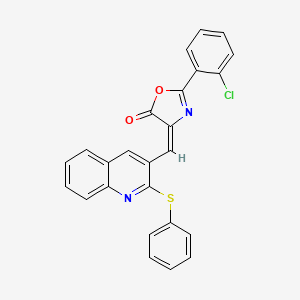
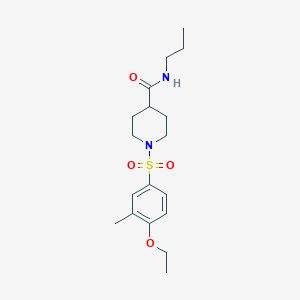
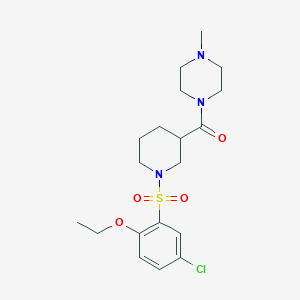




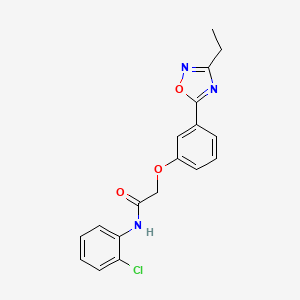

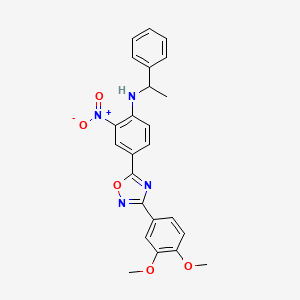
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)